molecular formula C13H23NO2 B2678281 N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide CAS No. 2411300-42-8

N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide

Cat. No. B2678281
CAS RN: 2411300-42-8
M. Wt: 225.332
InChI Key: WSOBDTPEEBWWDP-UHFFFAOYSA-N
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Description

N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-5207852 and belongs to the class of selective orexin receptor antagonists.

Mechanism of Action

The mechanism of action of N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide involves its selective inhibition of the orexin receptors. Orexin is a neuropeptide that plays a significant role in the regulation of wakefulness and sleep. By inhibiting the orexin receptors, N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide has several biochemical and physiological effects. It promotes sleep by reducing wakefulness and increasing the duration of non-rapid eye movement (NREM) sleep. It also reduces the frequency of wakefulness episodes during sleep. Moreover, it has been shown to reduce food intake and body weight in animal studies, suggesting its potential use in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide in lab experiments is its selectivity for the orexin receptors. This selectivity reduces the risk of off-target effects and increases the specificity of the experimental results. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in in vivo experiments.

Future Directions

The potential applications of N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide in various fields of scientific research suggest several future directions for further investigation. One of the future directions is the development of more potent and selective orexin receptor antagonists with improved pharmacokinetic properties. Another future direction is the investigation of the long-term effects of N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide on sleep and wakefulness. Moreover, the potential use of this compound in the treatment of other disorders, such as anxiety and depression, warrants further investigation.

Synthesis Methods

The synthesis of N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide involves several steps. The first step involves the reaction of 2-methylpropylamine with cyclobutanone to form N-(cyclobutylmethyl)-2-methylpropan-1-amine. The second step involves the reaction of the formed compound with formaldehyde to form N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-2-methylpropan-1-amine. The final step involves the reaction of the formed compound with acryloyl chloride to form N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide.

Scientific Research Applications

N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide has potential applications in various fields of scientific research. It has been extensively studied for its role in the treatment of sleep disorders, particularly narcolepsy and insomnia. Moreover, it has been studied for its potential use in the treatment of obesity, anxiety, and depression.

properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclobutyl]methyl]-N-(2-methylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-4-12(16)14(8-11(2)3)9-13(10-15)6-5-7-13/h4,11,15H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOBDTPEEBWWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1(CCC1)CO)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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